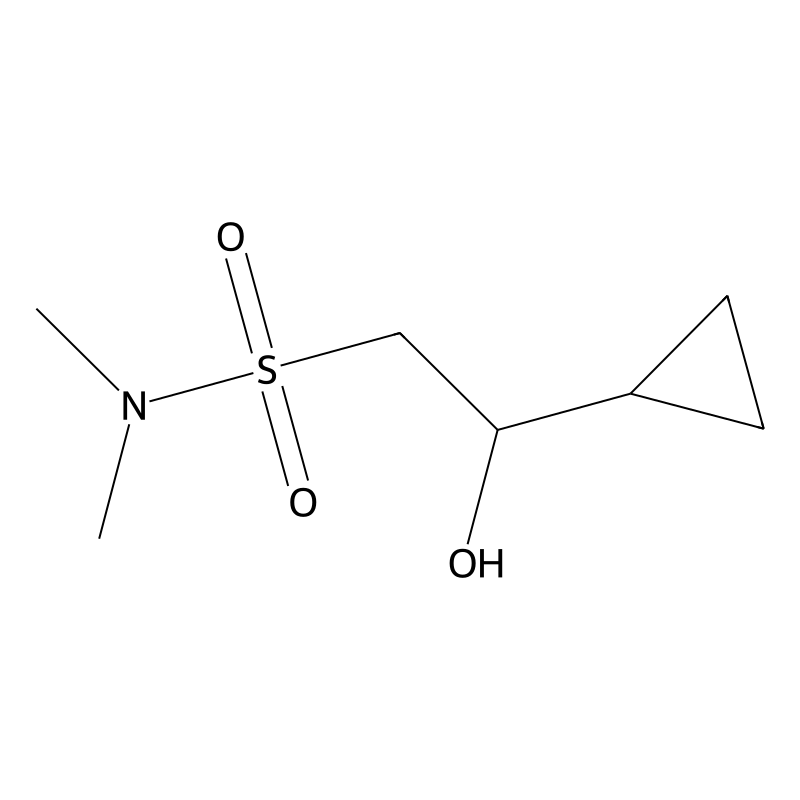

2-Cyclopropyl-2-hydroxy-N,N-dimethylethane-1-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Cyclopropyl-2-hydroxy-N,N-dimethylethane-1-sulfonamide, with the molecular formula C₇H₁₅N₁O₃S and a molecular weight of approximately 193.27 g/mol, is a synthetic organic compound that has garnered attention in scientific research for its unique structural properties and potential applications. The compound features a cyclopropane ring, a hydroxyl group, and a sulfonamide moiety, which contribute to its distinctive chemical behavior and biological activity. The cyclopropane ring imparts rigidity to the molecule, while the hydroxyl and sulfonamide groups enhance its reactivity and interaction capabilities with other chemical entities .

The chemical reactivity of 2-Cyclopropyl-2-hydroxy-N,N-dimethylethane-1-sulfonamide is primarily influenced by its functional groups. The hydroxyl group can participate in typical alcohol reactions such as:

- Esterification: Formation of esters through reaction with carboxylic acids.

- Etherification: Reaction with alkyl halides to form ethers.

- Starting Material: A cyclopropane derivative can be reacted with a sulfonyl chloride.

- Hydroxyl Introduction: Subsequent modifications can introduce the hydroxyl group through hydrolysis or other functionalization techniques.

Further research is necessary to establish reliable synthesis protocols and optimize yields .

The applications of 2-Cyclopropyl-2-hydroxy-N,N-dimethylethane-1-sulfonamide are still being explored. Given its structural characteristics, it may find utility in:

- Pharmaceutical Development: As a potential lead compound for new drugs targeting bacterial or fungal infections due to its sulfonamide component.

- Chemical Research: As a reagent in organic synthesis or as a building block for more complex molecules.

Interaction studies involving 2-Cyclopropyl-2-hydroxy-N,N-dimethylethane-1-sulfonamide are scarce. The compound's ability to form hydrogen bonds due to the hydroxyl group may facilitate interactions with biomolecules such as proteins or nucleic acids. Understanding these interactions could provide insights into its mechanism of action and potential therapeutic uses . More rigorous studies are needed to elucidate these interactions fully.

Several compounds share structural similarities with 2-Cyclopropyl-2-hydroxy-N,N-dimethylethane-1-sulfonamide, particularly within the sulfonamide class. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Sulfanilamide | Aminobenzenesulfonamide | First sulfonamide antibiotic; significant historical relevance |

| Acetazolamide | Sulfonamide with carbonic anhydrase inhibitory activity | Used in treating glaucoma and altitude sickness |

| Dapsone | Sulfone derivative with antibacterial properties | Used primarily for leprosy treatment |

While these compounds share a sulfonamide core, 2-Cyclopropyl-2-hydroxy-N,N-dimethylethane-1-sulfonamide is unique due to its cyclopropane ring and specific hydroxyl substitution, which may influence its reactivity and biological profile differently from these established compounds .